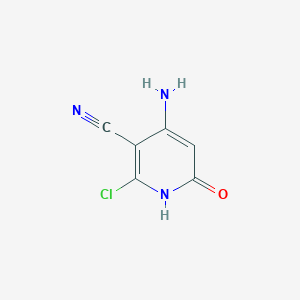

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with amino (NH₂), chloro (Cl), oxo (O), and cyano (CN) groups.

Properties

IUPAC Name |

4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDALRXFCEHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-formylpyridine with cyanamide in the presence of a base, followed by cyclization and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours .

Major Products Formed

Major products formed from these reactions include substituted pyridines, N-oxides, and fused heterocyclic compounds, which are of interest for their potential biological activities .

Scientific Research Applications

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Position: The position of NH₂ and Cl groups significantly impacts biological activity. For instance, 2-Amino-4-chloro-5-fluoro derivatives (e.g., ) exhibit enhanced antimicrobial properties compared to unfluorinated analogs.

- Electron Effects: The cyano group (CN) at position 3 stabilizes the ring via conjugation, while chloro (Cl) at position 2 increases electrophilicity, facilitating nucleophilic substitutions .

- Hydrogen Bonding: Amino and oxo groups enable hydrogen bonding, critical for crystal packing (e.g., IR data in ) and solubility in polar solvents .

Physicochemical Properties

- IR Spectroscopy: Cyano (CN) stretches appear at ~2216–2220 cm⁻¹ across analogs . Amino (NH₂) and hydroxyl (OH) groups show broad peaks at ~3200–3450 cm⁻¹ .

- Solubility : Polar substituents (e.g., OH, NH₂) enhance water solubility, while hydrophobic groups (e.g., CH₃, aryl) favor organic solvents .

Biological Activity

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features a dihydropyridine ring with an amino group, a carbonitrile group, and a chlorine atom that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-amino-2-chloro derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on the MCF-7 cell line, the following results were obtained:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.

Toxicity Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses acute toxicity risks. Studies have classified it under Category 3 for acute oral and dermal toxicity, necessitating careful handling and further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.